molecular formula C11H13NO2 B1269761 Benzyl allylcarbamate CAS No. 5041-33-8

Benzyl allylcarbamate

Cat. No.: B1269761
CAS No.: 5041-33-8
M. Wt: 191.23 g/mol
InChI Key: OSLGKRDOEMLAJV-UHFFFAOYSA-N
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Description

Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a benzyl group (C6H5CH2) and an allyl group (CH2=CH–CH2). This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl allylcarbamate can be synthesized through the reaction of benzyl chloroformate with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows: [ \text{C6H5CH2OCOCl} + \text{CH2=CHCH2NH2} \rightarrow \text{C6H5CH2OCO-NH-CH2CH=CH2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) can reduce the compound to its amine and alcohol derivatives.

    Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the carbamate group.

Major Products Formed:

Scientific Research Applications

Benzyl allylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Biology: Investigated for its potential antimicrobial activity against foodborne pathogens.

    Medicine: Explored for its enzyme inhibition properties, particularly cholinesterase inhibition, which is of interest in neuroscience research.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Comparison with Similar Compounds

    Benzyl carbamate: Contains a benzyl group but lacks the allyl group.

    Allyl carbamate: Contains an allyl group but lacks the benzyl group.

    tert-Butyl carbamate: Contains a tert-butyl group instead of benzyl or allyl groups.

Uniqueness: Benzyl allylcarbamate is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile protecting group in organic synthesis, offering advantages in terms of selective protection and deprotection under mild conditions .

Properties

IUPAC Name

benzyl N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLGKRDOEMLAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340180
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-33-8
Record name Benzyl allylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 mL single neck flask were placed allylamine (5 mL, 66.6 mmol) and triethylamine (11.1 mL, 80 mmol) in methylene chloride (80 mL). The mixture was cooled to −5° C. before being treated with benzylchloroformate (10 mL, 70 mmol) gradually. The reaction mixture was warmed up to RT while stirring overnight. The product was extracted with EtOAc and the organic layer was separated and washed twice with H2O, dried over anhydrous Na2SO4, filtered, and concentrated under reduced vacuum. The resulting oil was further purified via flash chromatography (Silica gel, isocratic) and eluting with a solvent of Hexanes/EtOAc 20% to provide the intermediate title compound, (phenylmethoxy)-N-prop-2-enylcarboxamide, (8.7 g, 68%) as oil. Electron spray M.S. 192 (M*+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of allylamine (58 mmoles, 3.34 g) at 0° C. in dichloromethane (100 mL) was added triethylamine (120 mmoles, 16 mL). The mixture was stirred for two minutes, then benzylchloroformate (58 mmoles, 8.25 mL) added dropwise. The resulting solution was stirred at 0° C. for 2 hours, and at ambient temperature for an additional 90 minutes. A white precipitate formed, which was filtered off. Solvent was removed from the filtrate under reduced pressure, and the residue chromatographed on a silica gel column, eluting with 20% ethyl acetate/hexanes, to give benzyl allylcarbamate, a compound of formula (2), as a clear oil. Yield: 5.0 g.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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